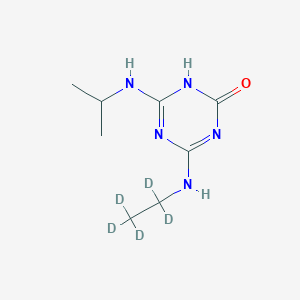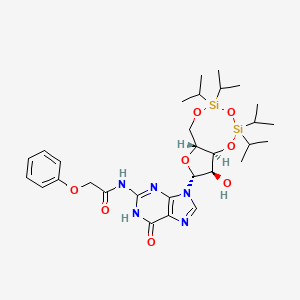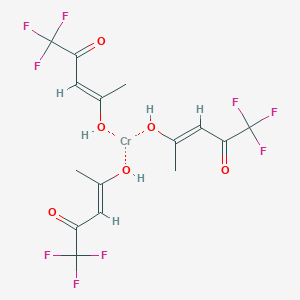
c(RADfC)
Descripción general
Descripción
“c(RADfC)” is a synthetic peptide that falls under the category of peptides . It has a molecular weight of 592.68 and its formula is C25H35N8O7S . The sequence of this peptide is Cyclo (Arg-Ala-Asp-D-Phe-Cys) .
Synthesis Analysis
The synthesis of “c(RADfC)” or similar peptides typically involves techniques like retrosynthetic analysis , which is a common strategy in organic synthesis. This process involves working backward from the target molecule to identify precursors and reactions that can lead to the desired compound .
Chemical Reactions Analysis
The chemical reactions involving “c(RADfC)” or similar peptides would be complex and dependent on the specific conditions and reactants involved. General analysis of chemical reaction networks could involve stochastic flux analysis or other computational methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “c(RADfC)” would depend on its molecular structure and environment. These properties could include solubility, stability, reactivity, and others . Detailed analysis would require specific experimental data.
Aplicaciones Científicas De Investigación
Remote Sensing and Environmental Monitoring
c(RADfC) plays a significant role in remote sensing, particularly in estimating fractional vegetation cover (f c) which is crucial in agriculture, forestry, and ecology. The use of relative abundance algorithms, which rely on vegetation index (VI) values, is a notable application in this domain. These algorithms, especially those using scaled maximum/minimum VI values, have seen extensive research and development over the years. The determination of appropriate normalized difference vegetation index (NDVI) values for full vegetation cover and bare soil is a key issue in these algorithms, influencing their accuracy and effectiveness in environmental monitoring (Gao et al., 2020).
Construction and Building Materials
In the field of construction and building materials, c(RADfC), particularly in the form of recycled coarse aggregate (c-RA), has gained attention due to environmental and engineering considerations. The utilization of c-RA is an effective solution for managing excess waste materials while maintaining satisfactory concrete quality. Research focusing on the deformation behavior, such as drying shrinkage and creep, of recycled aggregate concrete (RAC) is crucial for its practical application in the construction industry. Studies have shown varying effects of c-RA replacement ratios on drying shrinkage and creep behavior, indicating the potential for optimizing concrete formulations using c-RA (Tam et al., 2015).
Biotechnology and Material Science
In biotechnology and material science, the role of c(RADfC) components, such as the C-terminal domain of proteins, is significant. For instance, research on dragline spider silk proteins has shown that the C-terminal domain is crucial for fiber formation. Studies using recombinant silk fibroin demonstrate that the presence of the C-terminal domain leads to the self-assembly of the protein into fibers, while its absence results in aggregates. This understanding has implications for the development of biomaterials and synthetic fibers with specific properties (Ittah et al., 2006).
Chemistry and Catalysis
In chemistry, particularly in catalysis, c(RADfC) has a role in C–H functionalization, an active research area involving the development of catalyst-controlled selective methods. This research aims to enhance the synthetic potential of C–H functionalization, contributing significantly to the advancement of synthetic chemistry (Davies & Morton, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYSWADEHNZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F3N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)



![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)



![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
